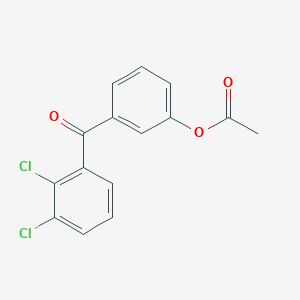

3-Acetoxy-2',3'-dichlorobenzophenone

Description

3-Acetoxy-2',3'-dichlorobenzophenone (CAS: Not explicitly listed in evidence; molecular formula: C₁₅H₁₀Cl₂O₃, molecular weight: 309.14 g/mol) is a halogenated benzophenone derivative featuring an acetoxy group at the 3-position and chlorine atoms at the 2' and 3' positions on the aromatic rings. This compound is primarily used in research and industrial synthesis, as evidenced by its inclusion in chemical catalogs such as CymitQuimica and Amadis Chemical . However, commercial availability has been discontinued for certain quantities, indicating niche applications or challenges in large-scale production .

Properties

IUPAC Name |

[3-(2,3-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)12-6-3-7-13(16)14(12)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWHLASSSOMWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641665 | |

| Record name | 3-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-24-0 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,3’-dichlorobenzophenone typically involves the acetylation of 2’,3’-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

Industrial production of 3-Acetoxy-2’,3’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,3’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential anti-cancer and antimicrobial activities.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,3’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.

Inducing Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their death

Comparison with Similar Compounds

4,4'-Dichlorobenzophenone (OCBP)

- Structure : Chlorine atoms at the 4 and 4' positions; lacks the acetoxy group.

- Applications : A well-documented degradation product of pesticides like dicofol and DDT, used as a reference standard in analytical chemistry .

- Environmental Persistence : Highly persistent in soil, with half-lives extending beyond 43 days under aerobic conditions .

3-Acetoxy-2',6'-Dichlorobenzophenone

- Structure : Chlorine atoms at 2' and 6' positions; acetoxy group at the 3-position.

- Applications: Listed in CymitQuimica’s catalog (CAS: 397844-80-3), suggesting similar synthetic utility as 3-acetoxy-2',3'-dichlorobenzophenone .

2-Acetoxy-2',3'-Dichlorobenzophenone

3-Acetoxy-2'-Bromobenzophenone

- Structure : Bromine at the 2' position instead of chlorine; acetoxy at 3-position (CAS: 890099-57-7) .

- Applications : Used in specialized synthetic routes where heavier halogens are required.

- Key Difference : Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity compared to chlorine.

Data Tables

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | Not listed | C₁₅H₁₀Cl₂O₃ | 309.14 | 3-acetoxy, 2',3'-Cl |

| 4,4'-Dichlorobenzophenone (OCBP) | 1475-13-4 | C₁₃H₈Cl₂O | 265.11 | 4,4'-Cl |

| 3-Acetoxy-2',6'-Dichlorobenzophenone | 397844-80-3 | C₁₅H₁₀Cl₂O₃ | 309.14 | 3-acetoxy, 2',6'-Cl |

| 2-Acetoxy-2',3'-Dichlorobenzophenone | 890098-76-7 | C₁₅H₁₀Cl₂O₃ | 309.14 | 2-acetoxy, 2',3'-Cl |

| 3-Acetoxy-2'-Bromobenzophenone | 890099-57-7 | C₁₅H₁₁BrO₃ | 319.15 | 3-acetoxy, 2'-Br |

Table 2: Environmental and Application Comparison

Research Findings and Implications

- Synthetic Utility: Acetoxy-containing dichlorobenzophenones are valuable intermediates for producing hydroxylated derivatives, as demonstrated by hydrolysis protocols .

- Environmental Impact: Non-acetylated analogs like 4,4'-dichlorobenzophenone exhibit extreme persistence, raising concerns about bioaccumulation and toxicity . In contrast, the acetoxy group in this compound may facilitate faster degradation via esterase activity or hydrolysis, though empirical data are lacking.

- Structural-Activity Relationships: Chlorine position significantly influences biological activity and environmental behavior. For example, 4,4'-dichlorobenzophenone’s symmetry enhances stability, whereas 2',3'-substitution may reduce it .

Biological Activity

3-Acetoxy-2',3'-dichlorobenzophenone (CAS No. 890100-24-0) is a synthetic compound that belongs to the dibenzoylmethane derivatives family. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities including anti-inflammatory, anti-cancer, antioxidant, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

This compound is characterized by:

- Molecular Formula : C15H12Cl2O3

- Molecular Weight : 319.16 g/mol

- Structure : The compound features an acetoxy group attached to a dichlorobenzophenone structure, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membrane integrity, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the levels of pro-inflammatory cytokines like TNF-α and IL-6.

Case Study: Inhibition of Inflammatory Markers

- Model : LPS-stimulated RAW264.7 macrophages

- Results : Reduction of TNF-α levels by approximately 50% at a concentration of 10 µg/mL.

3. Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a moderate ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related damage.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 45% at 50 µg/mL | 55% at 50 µg/mL |

| Ascorbic Acid | 95% at similar concentration | 90% at similar concentration |

4. Anti-cancer Activity

Emerging studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

Case Study: Effects on Cancer Cell Lines

- Cell Line : HeLa (cervical cancer)

- Findings : Treatment with 20 µg/mL resulted in a significant decrease in cell viability (approximately 70%) after 48 hours.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial effects are linked to the disruption of microbial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.